molecular formula C18H21N3O4 B13066111 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo-

Cat. No.: B13066111
M. Wt: 343.4 g/mol
InChI Key: HCTLMWSMOQYSON-UHFFFAOYSA-N
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Description

The compound 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- is a quinoline derivative characterized by a 1,4-dihydro-4-oxoquinoline core substituted with a methoxy group at position 6, a morpholinylpropoxy chain at position 7, and a nitrile group at position 2. This structure shares similarities with kinase inhibitors such as bosutinib (SKI-606), a therapeutic agent targeting BCR-ABL and Src-family kinases . The morpholinylpropoxy substituent differentiates it from bosutinib, which contains a methylpiperazinylpropoxy group. The compound’s synthesis likely involves cyclization strategies similar to those used for bosutinib intermediates, such as intramolecular cyclization of 3-(2-aminophenyl)-3-oxopropanenitrile derivatives .

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

6-methoxy-7-(3-morpholin-4-ylpropoxy)-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C18H21N3O4/c1-23-16-9-14-15(20-12-13(11-19)18(14)22)10-17(16)25-6-2-3-21-4-7-24-8-5-21/h9-10,12H,2-8H2,1H3,(H,20,22)

InChI Key

HCTLMWSMOQYSON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)OCCCN3CCOCC3

Origin of Product

United States

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- typically involves multiple steps, starting with the preparation of the quinoline core. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Functionalization with Methoxy and Morpholinyl Groups: These groups can be added through various substitution reactions, often involving the use of reagents like methanol and morpholine under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Various substitution reactions can occur at the quinoline core or the functional groups, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its efficacy as an anticancer agent. Quinoline derivatives have shown promise in targeting various pathways involved in cancer progression, including the inhibition of protein kinases that play crucial roles in cell proliferation and survival.

Mechanism of Action:

  • Protein Kinase Inhibition: The compound acts as an inhibitor of specific protein kinases associated with cancer cell growth. For instance, research indicates that quinoline derivatives can inhibit tyrosine kinases, which are often overactive in cancer cells, leading to uncontrolled growth and metastasis .

Case Studies:

  • A study demonstrated that similar quinoline compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the quinoline structure can enhance anticancer activity. The presence of electron-withdrawing groups was found to increase the effectiveness of these compounds against specific cancer types .

Antimicrobial Activity

The antimicrobial properties of 3-Quinolinecarbonitrile derivatives are another area of active research. These compounds have been evaluated for their effectiveness against a range of bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Bosutinib (SKI-606)

Structural Differences :

  • Bosutinib : 7-[3-(4-Methylpiperazinyl)propoxy] substituent .
  • Target Compound : 7-[3-(4-Morpholinyl)propoxy] substituent.

Physicochemical and Pharmacological Properties :

  • Molecular Weight : Bosutinib (anhydrous) = 530.46 g/mol; the target compound’s molecular weight would differ slightly due to the morpholine group.
  • Solubility : Bosutinib exhibits moderate aqueous solubility influenced by its piperazine moiety, which is more basic than morpholine. The target compound’s morpholinyl group may reduce pH-dependent solubility .
  • Kinase Selectivity : Bosutinib inhibits BCR-ABL (IC₅₀ = 1.2 nM) and Src-family kinases (IC₅₀ < 10 nM). The morpholinylpropoxy chain in the target compound could alter kinase binding affinity due to steric or electronic effects .

Synthesis :
Bosutinib intermediates are synthesized via Gould-Jacobs cyclization at high temperatures (250°C in Dowtherm A) . The target compound may use analogous cyclization steps but with modified alkoxy side-chain introduction .

7-(3-Chloropropoxy)-6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Structural Differences :

  • Intermediate : 7-(3-Chloropropoxy) substituent instead of morpholinylpropoxy .

Applications :
This intermediate is used in bosutinib synthesis. The chloropropoxy group serves as a precursor for nucleophilic substitution with amines (e.g., piperazine or morpholine) to generate final derivatives. The target compound could be synthesized by replacing chlorine with morpholine .

Yield and Purity :
The intermediate is obtained in 29.8% yield over eight steps with 98.6% HPLC purity .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Structural Differences :

  • Amino and aryl substituents at positions 2 and 3 instead of nitrile and oxo groups .

Properties :

  • Melting Point: 223–225°C (ethanol).
  • Synthesis : Pd-catalyzed cross-coupling reactions with 4-methoxyphenylboronic acid. This method contrasts with the cyclization strategies used for the target compound .

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Structural Differences :

  • Ethyl ester at position 3 instead of nitrile .

Nitriles often enhance binding to kinase ATP pockets due to stronger dipole interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position 7) Molecular Weight (g/mol) Key Functional Groups Synthesis Yield (%) Biological Target
Target Compound 3-(4-Morpholinyl)propoxy ~540 (estimated) Nitrile, Oxo, Methoxy N/A Kinases (inferred)
Bosutinib 3-(4-Methylpiperazinyl)propoxy 530.46 Nitrile, Oxo, Methoxy N/A BCR-ABL, Src-family kinases
7-(3-Chloropropoxy) Intermediate 3-Chloropropoxy 306.72 Nitrile, Oxo, Methoxy 29.8 Bosutinib precursor
4k 4-Chlorophenyl, 4-Methoxyphenyl N/A Amino, Aryl N/A Not specified
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate Ethoxycarbonyl 231.24 Ester, Oxo N/A N/A

Research Findings and Implications

  • Synthetic Efficiency: The chloropropoxy intermediate’s 29.8% yield highlights challenges in multi-step quinoline synthesis, suggesting room for optimization in morpholinylpropoxy derivative production .
  • Polymorphism : Crystalline forms of bosutinib (Forms I–VI) show stability variations. The target compound’s morpholinyl group may favor different crystal packing, impacting shelf-life and bioavailability .

Biological Activity

Introduction

3-Quinolinecarbonitrile, 1,4-dihydro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-oxo- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C18_{18}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 343.38 g/mol
  • CAS Number : 1369509-89-6

Synthesis

The synthesis of 3-Quinolinecarbonitrile derivatives involves several steps, often utilizing methods such as nucleophilic displacement and cyclization reactions. These processes are crucial for optimizing yield and purity of the target compound. The detailed synthetic pathway can include:

  • Formation of the quinoline core through cyclization of appropriate precursors.
  • Substitution reactions to introduce morpholinyl and propoxy groups at specific positions.

Antimicrobial Properties

Research indicates that compounds similar to 3-Quinolinecarbonitrile exhibit significant antimicrobial activity. For instance, studies have shown that quinoline derivatives possess potent activity against various Gram-positive bacteria while demonstrating reduced efficacy against Gram-negative strains . The specific activity profile of 3-Quinolinecarbonitrile remains to be fully elucidated but is anticipated to follow similar trends due to structural similarities.

Tyrosine Kinase Inhibition

One of the notable biological activities of quinoline derivatives is their ability to inhibit protein tyrosine kinases (PTKs). PTKs are critical in signal transduction pathways that regulate cell growth and differentiation. Inhibitors of these kinases have therapeutic potential in treating cancers and other diseases characterized by aberrant signaling pathways .

Case Studies

  • Study on Antibacterial Activity :
    • A study assessed the antibacterial effects of various quinoline derivatives, including those with morpholinyl substitutions. Results indicated that these compounds could inhibit bacterial growth effectively, particularly against Staphylococcus aureus and Streptococcus pneumoniae .
  • Inhibition of Cancer Cell Proliferation :
    • Another investigation focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The study found that compounds structurally related to 3-Quinolinecarbonitrile significantly reduced cell viability in breast cancer cells, suggesting a potential role as anticancer agents .

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Tyrosine Kinase InhibitionPotential as cancer therapeutics
Cytotoxic Effects on Cancer CellsSignificant reduction in cell viability in breast cancer

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